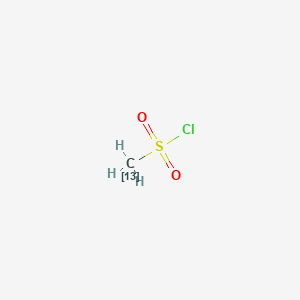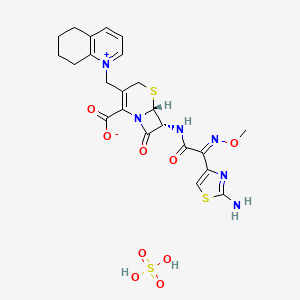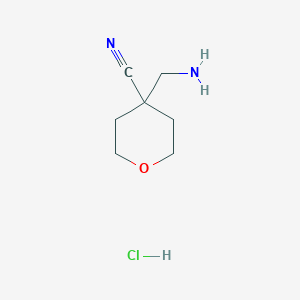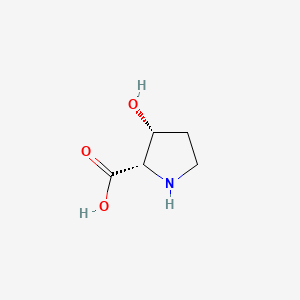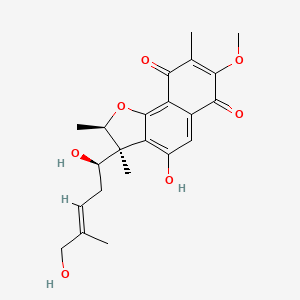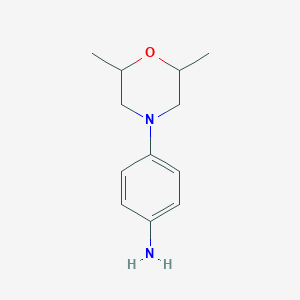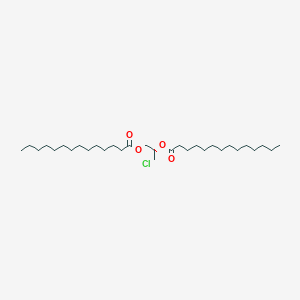
(S)-3-Chloropropane-1,2-diyl ditetradecanoate
Descripción general
Descripción
(S)-3-Chloropropane-1,2-diyl ditetradecanoate is a chemical compound characterized by its unique structure, which includes a chlorinated propane backbone and two tetradecanoate ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Chloropropane-1,2-diyl ditetradecanoate typically involves the esterification of (S)-3-chloropropane-1,2-diol with tetradecanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Chloropropane-1,2-diyl ditetradecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorine atom in the propane backbone can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Tetradecanoic acid and 3-chloropropanoic acid.
Reduction: 3-chloropropane-1,2-diol and tetradecanol.
Substitution: 3-hydroxypropane-1,2-diyl ditetradecanoate and 3-aminopropane-1,2-diyl ditetradecanoate.
Aplicaciones Científicas De Investigación
(S)-3-Chloropropane-1,2-diyl ditetradecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: Research explores its potential use in drug delivery systems due to its amphiphilic nature.
Industry: It is used in the production of surfactants and emulsifiers for various industrial applications.
Mecanismo De Acción
The mechanism of action of (S)-3-Chloropropane-1,2-diyl ditetradecanoate involves its interaction with biological membranes due to its amphiphilic structure. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Chloropropane-1,2-diyl ditetradecanoate: The enantiomer of the compound with similar chemical properties but different biological activity.
1,2-Ditetradecanoyl-sn-glycerol: A similar compound without the chlorine atom, used in lipid research.
3-Chloropropane-1,2-diyl dihexadecanoate: A compound with longer fatty acid chains, affecting its physical properties and applications.
Uniqueness
(S)-3-Chloropropane-1,2-diyl ditetradecanoate is unique due to its specific stereochemistry and the presence of a chlorine atom, which can influence its reactivity and interaction with biological systems. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological processes.
Propiedades
IUPAC Name |
[(2S)-3-chloro-2-tetradecanoyloxypropyl] tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H59ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3/t29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQJIFWCWIWJDB-GDLZYMKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H59ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


